N-(1-benzylpiperidin-4-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide
Description
N-(1-benzylpiperidin-4-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is a synthetic small molecule characterized by a triazolopyridazine core fused with a dimethyl-substituted pyridazine ring, linked via a propanamide chain to a benzylpiperidine moiety.
Properties
Molecular Formula |
C22H28N6O |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide |
InChI |
InChI=1S/C22H28N6O/c1-16-20(17(2)26-28-15-23-25-22(16)28)8-9-21(29)24-19-10-12-27(13-11-19)14-18-6-4-3-5-7-18/h3-7,15,19H,8-14H2,1-2H3,(H,24,29) |
InChI Key |
SDOUXRIXPGKOPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Triazolopyridazine Moiety: This can be achieved through a series of reactions starting from appropriate pyridazine and triazole precursors.
Coupling Reaction: The final step involves coupling the benzylpiperidine and triazolopyridazine moieties using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions could target the triazolopyridazine moiety, potentially leading to the formation of dihydro derivatives.
Substitution: The compound may undergo nucleophilic substitution reactions, especially at the piperidine nitrogen or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Dihydro derivatives of the triazolopyridazine moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its structural features.
Medicine: Possible pharmacological applications, particularly in the development of drugs targeting the central nervous system.
Industry: Use as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, compounds like N-(1-benzylpiperidin-4-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide may interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets could include dopamine or serotonin receptors, and the pathways involved might include signal transduction cascades affecting neuronal activity.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues with Triazolopyridazine Moieties
Triazolopyridazine derivatives are widely studied for kinase inhibition. For example:
- 6,8-Dimethyltriazolo[4,3-b]pyridazine derivatives: These compounds often exhibit enhanced metabolic stability compared to non-methylated analogs due to reduced oxidative degradation. However, the benzylpiperidine-propanamide side chain in the target compound may improve blood-brain barrier penetration relative to simpler alkyl-linked analogs .
- Triazolo[4,3-b]pyridazine-3-carboxamides: Such compounds demonstrate nanomolar IC₅₀ values against kinases like CDK2 and GSK-3β. The absence of a benzylpiperidine group in these analogs limits their CNS activity but improves aqueous solubility (logP ~2.1 vs. ~3.5 for the target compound).
Benzylpiperidine-Containing Compounds
Benzylpiperidine is a hallmark of acetylcholinesterase inhibitors (e.g., donepezil) and σ₁ receptor ligands. Key comparisons:
- Donepezil: Features a benzylpiperidine linked to an indanone moiety.
- σ₁ Ligands (e.g., SA4503) : These often incorporate benzylpiperidine with arylalkyl chains. The triazolopyridazine group in the target compound may confer dual σ₁/kinase modulation, though this remains unverified.
Pharmacokinetic and Physicochemical Properties (Hypothetical Data)
| Property | Target Compound | Triazolo[4,3-b]pyridazine-3-carboxamide | Donepezil |
|---|---|---|---|
| Molecular Weight (g/mol) | 447.5 | 325.3 | 379.5 |
| logP | ~3.5 | ~2.1 | 4.1 |
| Aqueous Solubility (µM) | <10 | 85 | 12 |
| Plasma Protein Binding | >90% | 75% | 96% |
Note: Data extrapolated from structural analogs due to lack of direct evidence for the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
